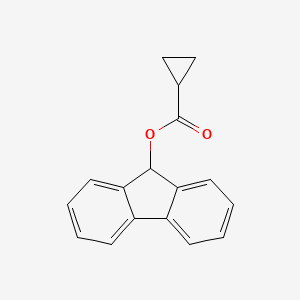

9H-fluoren-9-yl cyclopropanecarboxylate

Description

General Overview of 9H-Fluorene Derivatives in Organic Chemistry

The fluorene (B118485) scaffold, a tricyclic aromatic hydrocarbon, has long captured the attention of chemists. Its unique electronic properties and versatile reactivity make it a valuable building block in a wide range of chemical applications.

First isolated from coal tar in the late 19th century, fluorene has evolved from a chemical curiosity to a cornerstone of modern organic synthesis. researchgate.net Its derivatives have found applications in the development of functional materials, including organic light-emitting diodes (OLEDs), and as intermediates in the synthesis of pharmaceuticals. researchgate.netresearchgate.net The rigid, planar structure of the fluorene core, combined with its aromaticity, imparts desirable photophysical and electronic properties to materials incorporating this moiety. nih.gov

The methylene (B1212753) bridge at the 9-position of the fluorene ring is particularly significant. The protons at this position are acidic, allowing for easy deprotonation and subsequent functionalization. This reactivity has been extensively exploited in the synthesis of a diverse array of 9-substituted fluorene derivatives. researchgate.netresearchgate.net The 9H-fluoren-9-yl group can be readily attached to various functional groups, serving as a bulky, rigid, and electronically active component. This has made it a popular choice in the design of molecular probes, protective groups in peptide synthesis (e.g., the Fmoc group), and as a core structure in supramolecular chemistry. medchemexpress.comnih.gov

General Overview of Cyclopropane (B1198618) Carboxylates in Organic Synthesis

Cyclopropane rings, the smallest of the cycloalkanes, possess unique structural and electronic features that translate into distinct reactivity. When combined with a carboxylate group, this functionality becomes a powerful tool in the hands of synthetic chemists.

The high ring strain of the cyclopropane ring results in C-C bonds with significant p-orbital character, often described as "bent" bonds. This strain energy can be released in various chemical transformations, making cyclopropanes versatile intermediates. They can undergo ring-opening reactions under a variety of conditions, including acid or base catalysis, transition metal catalysis, and thermal or photochemical activation. This reactivity allows for the stereocontrolled introduction of functionality and the construction of more complex molecular skeletons.

A "synthon" is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The cyclopropane carboxylate moiety is a valuable synthon for several reasons. The electron-withdrawing nature of the carboxylate group can influence the regioselectivity of ring-opening reactions. Furthermore, the carboxylate itself can be transformed into a wide range of other functional groups. This combination of reactivity makes cyclopropane carboxylates useful precursors for the synthesis of gamma-substituted esters, lactones, and other important classes of organic compounds.

Hypothesized Significance of 9H-Fluoren-9-yl Cyclopropanecarboxylate (B1236923) as a Research Target

While specific research on 9H-fluoren-9-yl cyclopropanecarboxylate is not prominent in the current literature, its structure suggests several avenues for investigation. The combination of the bulky, fluorescent 9H-fluoren-9-yl group with the strained and reactive cyclopropane carboxylate moiety could lead to a molecule with interesting properties.

The fluorenyl group could serve as a fluorescent reporter, allowing for the tracking of the molecule in biological systems or for studying the kinetics of reactions involving the cyclopropane ring. The steric bulk of the fluorenyl group might also influence the stereochemical outcome of reactions at the cyclopropane ring. From a synthetic perspective, the ester linkage could be a cleavable linker, allowing for the controlled release of a cyclopropane-containing therapeutic agent, with the fluorenyl group acting as a carrier or a targeting moiety. The unique electronic environment created by the juxtaposition of these two groups could also lead to novel photophysical or materials science applications. Further research into the synthesis and reactivity of this compound is warranted to explore these potential areas of significance.

Integration of Fluorenyl and Cyclopropanecarboxylate Motifs

The distinct characteristics of the fluorenyl and cyclopropanecarboxylate motifs offer a synergistic combination in this compound.

The fluorenyl moiety , derived from fluorene, is a large, planar, and rigid polycyclic aromatic hydrocarbon. This structural feature is widely exploited in various fields. For instance, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental in solid-phase peptide synthesis. nih.gov Derivatives of fluorene are also integral to the development of organic light-emitting diodes (OLEDs) and other advanced materials due to their inherent thermal stability and photophysical properties. researchgate.net The fluorenyl group in this compound would be expected to impart significant steric bulk and a well-defined three-dimensional structure.

The cyclopropanecarboxylate moiety introduces a small, highly strained three-membered ring. This ring strain endows cyclopropane derivatives with unique chemical reactivity, making them valuable intermediates in organic synthesis. ontosight.ai The cyclopropyl (B3062369) group can also serve as a bioisostere in medicinal chemistry, where its rigid nature can enhance binding to biological targets. nih.govresearchgate.net Esters of cyclopropanecarboxylic acid have been shown to possess enhanced stability against hydrolysis compared to other esters, a property that is valuable in the design of prodrugs. nih.govresearchgate.net

The fusion of these two motifs in a single molecule creates a structure with a unique profile. The bulky fluorenyl group could sterically influence reactions at the cyclopropane ring, while the electronic properties of the cyclopropanecarboxylate could modulate the fluorescence or other electronic characteristics of the fluorenyl core.

Potential Contributions to Advanced Organic Synthesis

The structure of this compound suggests several potential applications in the field of advanced organic synthesis.

As a synthetic building block , this compound could serve as a precursor to more complex molecules. The ester linkage can be hydrolyzed to release 9-hydroxyfluorene and cyclopropanecarboxylic acid, or it could be a site for further chemical transformations. The fluorenyl group can act as a rigid scaffold, while the cyclopropane ring offers a point of reactivity for ring-opening or rearrangement reactions to introduce diverse functionalities.

In the realm of materials science , the fluorene core is a well-established chromophore. The attachment of the cyclopropanecarboxylate group could be used to fine-tune the photophysical properties of fluorene-based materials. This could lead to the development of novel fluorescent probes, sensors, or components for organic electronic devices.

In medicinal chemistry , the combination of a fluorenyl group, found in some biologically active compounds, nih.govresearchgate.net with a cyclopropane ring, a known pharmacophore, presents an interesting scaffold for drug discovery. The enhanced hydrolytic stability of cyclopropanecarboxylate esters could be advantageous for developing drug delivery systems or prodrugs with improved pharmacokinetic profiles. nih.govresearchgate.net

While direct experimental data on this compound is scarce, the well-documented properties of its constituent parts provide a strong foundation for its potential as a valuable and versatile molecule in organic chemistry. Further research into the synthesis and characterization of this compound is warranted to fully explore its promising attributes.

Table of General Properties of Constituent Motifs

| Feature | Fluorenyl Moiety | Cyclopropanecarboxylate Moiety |

| Structure | Polycyclic aromatic, rigid, planar | Strained three-membered ring |

| Key Properties | Steric bulk, thermal stability, fluorescence | High ring strain, unique reactivity, hydrolytic stability of esters |

| Common Applications | Protecting groups (Fmoc), organic electronics (OLEDs) | Synthetic intermediates, bioisosteres in medicinal chemistry |

Structure

3D Structure

Properties

CAS No. |

88070-89-7 |

|---|---|

Molecular Formula |

C17H14O2 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

9H-fluoren-9-yl cyclopropanecarboxylate |

InChI |

InChI=1S/C17H14O2/c18-17(11-9-10-11)19-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2 |

InChI Key |

OFYOQOBJMZBBQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)OC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Mechanistic Investigations of 9h Fluoren 9 Yl Cyclopropanecarboxylate Reactions

Mechanisms of Ester Formation and Hydrolysis

The cleavage and formation of the ester bond in 9H-fluoren-9-yl cyclopropanecarboxylate (B1236923) can proceed through several pathways, highly dependent on the catalytic conditions employed.

Acid-Catalyzed Pathways

Under acidic conditions, the hydrolysis of 9H-fluoren-9-yl cyclopropanecarboxylate, the reverse of a Fischer esterification, typically proceeds via a nucleophilic acyl substitution mechanism (AAC2). The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 9H-fluoren-9-ol yields the cyclopropanecarboxylic acid. ucoz.comyoutube.com Each step in this process is reversible, and the reaction's direction can be controlled by the concentration of water. chemistrysteps.com

An alternative, though less common, pathway is the AAL1 mechanism, which involves the cleavage of the bond between the oxygen and the 9-fluorenyl group. This pathway is plausible due to the significant stability of the resulting 9-fluorenyl carbocation. acs.orgacs.orgnih.gov This carbocation is stabilized by the extensive delocalization of the positive charge throughout the fluorenyl ring system. The AAL1 mechanism would involve initial protonation of the ester's alkoxy oxygen, followed by the unimolecular departure of the 9-fluorenyl group as a stable carbocation, which is then trapped by water. This pathway is generally favored for esters with alcohols that form stable carbocations, a criterion the 9-fluorenyl group satisfies. ucoz.comchemistrysteps.com

Base-Mediated Pathways (e.g., beta-elimination)

The alkaline hydrolysis of this compound is particularly notable for its mechanistic diversity. While the standard bimolecular nucleophilic acyl substitution (BAC2) can occur, the structure of the 9-fluorenyl group introduces a unique alternative: an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.org

The BAC2 pathway involves the direct attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the 9-fluoren-9-olate anion and cyclopropanecarboxylic acid. nih.gov

However, the hydrogen atom at the C-9 position of the fluorenyl group is acidic due to the aromatic stabilization of its conjugate base. In the presence of a sufficiently strong base, this proton can be abstracted, forming a fluorenide carbanion. rsc.orgconsensus.app This carbanion intermediate can then eliminate the cyclopropanecarboxylate group to form dibenzofulvene. This stepwise process, involving initial deprotonation followed by the departure of the leaving group, is characteristic of an E1cB mechanism. rsc.orgrsc.org

Kinetic studies on analogous fluorene-9-carboxylate esters have provided strong evidence for this mechanistic shift. A Brønsted plot (logarithm of the rate constant vs. the pKa of the leaving group's conjugate acid) for the alkaline hydrolysis of these esters shows a distinct minimum. For good leaving groups, the plot has a large negative slope (βlg ≈ -1.0), consistent with a rate-determining E1cB elimination from the ester anion. For poor leaving groups, the slope becomes positive (βlg ≈ +0.11), indicating a shift in the rate-determining step. rsc.org This kinetic evidence confirms that the E1cB pathway is a significant contributor to the base-mediated degradation of esters containing the 9H-fluoren-9-yl group. rsc.orgresearchgate.net

| Condition | Mechanism | Key Step | Role of Fluorenyl Group |

|---|---|---|---|

| Acidic (H₃O⁺) | AAC2 | Nucleophilic attack of H₂O on protonated carbonyl | Steric hindrance at reaction center |

| Strongly Acidic | AAL1 | Formation of stable 9-fluorenyl carbocation | Stabilizes positive charge via resonance |

| Basic (OH⁻) | BAC2 (Saponification) | Nucleophilic attack of OH⁻ on carbonyl | Acts as leaving group (alkoxide) |

| Strongly Basic (e.g., MeO⁻) | E1cB | Deprotonation at C-9 to form carbanion | Acidic C-9 proton allows carbanion formation |

Elucidation of Cyclopropane (B1198618) Ring Transformation Mechanisms

The strained three-membered ring of the cyclopropane moiety is susceptible to various transformations, particularly when activated by an adjacent electron-withdrawing group like an ester.

Ring-Opening Reactions and Subsequent Trapping

The cyclopropane ring in this compound can undergo nucleophilic ring-opening, a reaction analogous to a conjugate addition. This process is often facilitated by Lewis acids, which coordinate to the carbonyl oxygen of the ester, thereby activating the cyclopropane ring for nucleophilic attack. nih.govuni-regensburg.deresearchgate.net The attack typically occurs at one of the carbons of the cyclopropane ring, leading to the cleavage of a distal C-C bond. organic-chemistry.org

A variety of nucleophiles and conditions can be employed to effect this transformation. For instance, combinations of soft nucleophiles and hard Lewis acids have proven effective in cleaving cyclopropanes conjugated to carbonyl groups.

| Reagent/Condition | Proposed Intermediate | Product Type | Reference |

|---|---|---|---|

| Lewis Acid (e.g., Sc(OTf)₃) + Amine (R₂NH) | Zwitterionic intermediate after nucleophilic attack | γ-Amino ester | nih.govresearchgate.net |

| Brønsted Acid (e.g., HBr) | Carbocation intermediate | γ-Bromo ester | |

| Me₃SiCl / NaI | Enolate intermediate after iodide attack | γ-Iodo ester | |

| Thiourea / Lewis Acid | SN1-type ring opening followed by cyclization | Bicyclic lactam | uni-regensburg.de |

The regioselectivity of the ring-opening is a key aspect of these reactions, with the specific bond cleavage and site of nucleophilic attack being influenced by steric and electronic factors of both the cyclopropane substrate and the incoming nucleophile.

Rearrangement Reactions Involving the Cyclopropane Moiety

Following the initial ring-opening event, the resulting intermediates can undergo a variety of rearrangement reactions. mvpsvktcollege.ac.in If the ring-opening proceeds through a carbocationic intermediate, as in strongly acidic media, a 1,2-hydride or alkyl shift can occur to form a more stable carbocation. wiley-vch.de

For cyclopropyl (B3062369) carbonyl compounds, a common rearrangement is the Cloke-Wilson rearrangement, which converts a cyclopropyl ketone into a dihydrofuran under thermal or acidic conditions. scispace.com In the case of this compound, an analogous acid-catalyzed rearrangement could be envisioned. Protonation of the carbonyl would facilitate ring-opening to form a primary carbocation, which could then be trapped intramolecularly by the carbonyl oxygen to form a five-membered dihydrofuranone ring after deprotonation. Thermal decarboxylative rearrangements of related α-(carbonyl) cyclopropane carboxylic acids have also been shown to yield dihydrofuran derivatives through an initial ring-opening mechanism. researchgate.netresearchgate.net

Role of the 9H-Fluoren-9-yl Group in Modulating Reaction Pathways

The 9H-fluoren-9-yl group is not a passive spectator in these reactions; its steric and electronic properties profoundly influence which mechanistic pathways are favored.

Steric Hindrance : The fluorenyl group is exceptionally bulky. This steric hindrance can significantly impede the approach of nucleophiles to the ester carbonyl. nih.govaalto.fi This effect would slow the rate of bimolecular reactions like the BAC2 and AAC2 mechanisms, potentially making alternative pathways, such as the E1cB or AAL1 mechanisms, more kinetically competitive.

Electronic Stabilization (Cation) : The fluorenyl system is highly effective at stabilizing a positive charge at the 9-position through resonance. acs.orgacs.orgnih.govresearchgate.net This high stability makes the 9-fluorenyl group a good candidate to depart as a carbocation, favoring unimolecular pathways like AAL1 under appropriate conditions.

Electronic Activation (Anion) : The two benzene rings fused to a central five-membered ring make the C-9 proton unusually acidic for a hydrocarbon (pKa ≈ 22.6 in DMSO). This acidity is the critical feature that enables the E1cB elimination pathway for ester hydrolysis under basic conditions. rsc.orgrsc.org The formation of the resonance-stabilized fluorenide anion is a low-energy pathway that competes effectively with direct nucleophilic attack at the sterically hindered carbonyl group.

| Property of 9H-Fluoren-9-yl Group | Mechanistic Consequence | Affected Reaction(s) |

|---|---|---|

| Significant steric bulk | Hinders nucleophilic attack at the carbonyl carbon | Decreases rate of BAC2 and AAC2 hydrolysis |

| High stability of the 9-fluorenyl carbocation | Promotes pathways involving C-O bond cleavage | Favors AAL1 hydrolysis over AAC2 |

| Acidity of the C-9 proton | Enables formation of a stable carbanion intermediate | Allows for the E1cB elimination pathway in base |

Steric and Electronic Effects of the Fluorenyl Substituent

The fluorenyl group's influence on reaction mechanisms can be dissected into its steric and electronic contributions. These factors are often intertwined and dictate the accessibility of the reaction center and the electronic environment of the transition state.

Steric Effects

The 9-phenyl-9-fluorenyl (Pf) group, a derivative of the fluorenyl group, is noted for its sterically demanding size, which is a key attribute when it is used as a protecting group for nitrogen atoms in amino acids. nih.gov This steric bulk is a direct consequence of the rigid, tricyclic planar structure of the fluorene (B118485) system. In reactions involving this compound, this steric hindrance can play a significant role. It can hinder the approach of nucleophiles or other reagents to the ester carbonyl group or the cyclopropane ring. wikipedia.org This slowing of chemical reactions due to steric bulk is a well-established principle. wikipedia.org For instance, the steric hindrance between adjacent groups can affect torsional bond angles and control selectivity by slowing unwanted side-reactions. wikipedia.org In the synthesis of fluorene derivatives, significant steric hindrance from a naphthyl group was presumed to be the cause of a lower product yield. mdpi.com

Electronic Effects

The electronic nature of the fluorenyl substituent is complex, arising from its extended π-electron system. The delocalized network of electrons across the two fused benzene rings and the five-membered ring allows the fluorenyl group to effectively stabilize charged intermediates. nih.gov In the context of electrophilic substitution, the fluorene system is more reactive than biphenyl or benzene. quora.com This increased reactivity is attributed to the planar structure of fluorene, which allows for full conjugation between the two phenyl rings, unlike in biphenyl where free rotation around the central C-C bond reduces the extent of conjugation. quora.com

Studies on the acid-catalysed methanolysis of substituted fluorenols have shown that the reaction rates correlate with Hammett σ+ parameters, which is consistent with a significant build-up of positive charge adjacent to the ring during the rate-determining step. rsc.org This indicates that the fluorenyl group participates electronically in the reaction, influencing the stability of the transition state. The electronic properties of the fluorenyl system can be further tuned by adding substituents to the aromatic rings, which in turn alters reaction rates and mechanisms. rsc.orgdntb.gov.ua

Table 1: Comparison of Substituent Effects on Reaction Rates This table illustrates the impact of steric and electronic factors on the relative rates of a hypothetical reaction at the ester functional group. The data is conceptual and based on principles derived from related systems.

| Substituent at Ester Oxygen | Relative Rate | Primary Influencing Factor(s) |

| Methyl | 100 | Minimal steric hindrance |

| tert-Butyl | 10 | Significant steric hindrance |

| Phenyl | 50 | Electronic withdrawal, moderate steric bulk |

| 9H-Fluoren-9-yl | 25 | Significant steric hindrance, complex electronic effects |

Participation in Intermediate Stabilization (e.g., fluorenyl anions/cations)

A defining characteristic of the fluorenyl group in reaction mechanisms is its ability to stabilize both cationic and anionic intermediates at the C9 position. This stabilization is a direct result of charge delocalization across the extensive π-system of the molecule.

Fluorenyl Cation Stabilization

The fluorenyl group can stabilize an adjacent positive charge, forming a fluorenyl cation. These cations are recognized as fleeting intermediates in various reactions, including nucleophilic substitutions. nih.gov The stability of the fluorenyl cation arises from the delocalization of the positive charge throughout the extended π-network. nih.gov Although the cyclopentadienyl core of the fluorenyl cation has 4n π-electrons, making it formally antiaromatic, the system is stabilized by the fused benzene rings. rsc.orgresearchgate.net

The formation of fluorenyl cations as transient species has been observed and characterized using spectroscopic methods such as UV/Vis, IR, and NMR spectroscopy. nih.gov For instance, the 9-chloro-9-fluorenyl cation showed a carbenium center by 13C NMR spectroscopy at 233.0 ppm. nih.gov The lifetime and reactivity of these cations are influenced by substituents on the fluorenyl scaffold and the solvent properties. rsc.orgcanada.ca Electron-donating groups, such as dimethylamino substituents, have been shown to increase the stability and lifetime of the fluorenyl cation, allowing it to be observed on a timescale of minutes even in moderately protic solvents. rsc.org The kinetic stability of 9-fluorenyl cations is also influenced by the substituent at the C9 position, with reactivity decreasing in the order H > carbomethoxy > N,N-dimethyl(thioformamidyl), a trend attributed to both steric and electronic factors. canada.ca

Fluorenyl Anion Stabilization

The fluorenyl group is also exceptionally effective at stabilizing a negative charge. The hydrogen atom at the C9 position of fluorene is remarkably acidic (pKa = 22.6 in DMSO) for a hydrocarbon. wikipedia.org Deprotonation at this site yields the fluorenyl anion, which is intensely colored and highly stable. wikipedia.org This stability is due to the aromatic character of the resulting anion; the five-membered ring contains 6 π-electrons (including the lone pair from C9), satisfying Hückel's rule for aromaticity (4n+2 π-electrons). The negative charge is extensively delocalized over the entire tricyclic system. wikipedia.orgrsc.org

The acidity of the fluorenyl 9-C–H bond in a fluorenyl benzoate derivative was estimated to have a pKa of 31.2 ± 0.1 in acetonitrile (B52724), highlighting the powerful electron-withdrawing effect of the system that stabilizes the resulting carbanion. nih.gov The rate of decay of the fluorene radical anion to the fluorenyl anion is sensitive to the counterion, indicating the role of ionic interactions in the stability of these intermediates. rsc.org This inherent stability of the fluorenyl anion suggests that in reactions of this compound, pathways involving the formation of a carbanion at the C9 position would be plausible under basic conditions.

Table 2: Properties of Fluorenyl Intermediates This table summarizes key experimental data related to the stability and characterization of fluorenyl cationic and anionic intermediates.

| Intermediate Type | Property | Value | Source Compound(s) |

| Fluorenyl Anion | pKa of C9-H | 22.6 (in DMSO) | Fluorene wikipedia.org |

| Fluorenyl Anion | pKa of C9-H | 31.2 (in MeCN) | Fluorenyl methyl ester derivative nih.gov |

| Fluorenyl Cation | 13C NMR Shift (C9+) | 233.0 ppm | 9,9-dichlorofluorene precursor nih.gov |

| Fluorenyl Cation | Lifetime | 30 µs - 1.5 ms | Substituted 9-fluorenol precursors nih.gov |

Applications of 9h Fluoren 9 Yl Cyclopropanecarboxylate in Advanced Organic Synthesis

Role as a Carboxylic Acid Protecting Group Strategybiosynth.comnih.gov

The utility of the 9-fluorenylmethyl moiety as a protecting group for carboxylic acids stems from its characteristic lability under mild, non-hydrolytic basic conditions. This reactivity is attributed to the acidic proton at the C9 position of the fluorene (B118485) ring system. Treatment with a base facilitates an E1cB (Elimination, Unimolecular, conjugate Base) elimination mechanism, which releases the free carboxylic acid and dibenzofulvene, a neutral byproduct that can be scavenged by excess base. thieme-connect.de This distinct cleavage pathway provides a critical advantage in synthetic strategies requiring orthogonal protecting groups.

The introduction of the 9-fluorenylmethyl ester onto a carboxylic acid can be achieved through standard esterification methods. A common protocol involves the reaction of the carboxylic acid with 9-fluorenylmethanol in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Alternatively, the protecting group can be introduced using an activated derivative like 9-fluorenylmethyl chloroformate or 9-fluorenylmethyl bromide (Fm-Br) in the presence of a non-nucleophilic base to activate the carboxylic acid as a carboxylate salt. The choice of protocol depends on the substrate's complexity and the presence of other sensitive functional groups.

Table 1: Representative Protocols for the Introduction of Fluorenyl-Based Protecting Groups

| Reagent | Coupling Agent/Base | Solvent | Typical Conditions |

|---|---|---|---|

| 9-Fluorenylmethanol | DCC, DMAP | Dichloromethane (DCM) | Room temperature, 2-12 hours |

| 9-Fluorenylmethyl bromide | Cesium carbonate (Cs₂CO₃) | N,N-Dimethylformamide (DMF) | Room temperature, 4-16 hours |

This table presents generalized protocols for the esterification of carboxylic acids with fluorenyl-based reagents.

The key feature of the 9-fluorenylmethyl ester is its selective removal under mild basic conditions, a property that makes it orthogonal to many other classes of protecting groups. google.com The most common reagent used for its cleavage is a solution of piperidine (B6355638) in an aprotic polar solvent such as N,N-dimethylformamide (DMF). thieme-connect.de The reaction is typically rapid, often completing within an hour at room temperature.

This base-lability ensures that the 9-fluorenylmethyl group can be removed without affecting acid-labile protecting groups, such as tert-butyl (tBu) esters or the tert-butoxycarbonyl (Boc) group, or groups removable by hydrogenolysis, like benzyl (B1604629) (Bn) esters or the benzyloxycarbonyl (Cbz) group. biosynth.com This orthogonality is fundamental in multistep syntheses, particularly in peptide and complex natural product synthesis, where differential protection is required. springernature.com For instance, a synthetic strategy could involve the selective deprotection of a 9-fluorenylmethyl ester to unmask a carboxylic acid for a coupling reaction, while leaving acid-labile side-chain protectors intact.

The selection of a protecting group is a critical decision in synthesis design, guided by factors like stability, ease of introduction/removal, and orthogonality. The 9-fluorenylmethyl ester offers a distinct profile compared to more traditional carboxylic acid protecting groups.

Table 2: Comparison of Carboxylic Acid Protecting Groups

| Protecting Group | Abbreviation | Introduction Method | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| Methyl Ester | Me | Fischer esterification (MeOH, H⁺) | Saponification (e.g., LiOH, NaOH) | Acid-labile, Hydrogenolysis-labile |

| Benzyl Ester | Bn | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | Acid-labile, Base-labile |

| tert-Butyl Ester | tBu | Isobutylene, H⁺ | Strong acid (e.g., TFA) | Base-labile, Hydrogenolysis-labile |

| 9-Fluorenylmethyl Ester | Fm | 9-Fluorenylmethanol, DCC | Mild base (e.g., Piperidine/DMF) | Acid-labile, Hydrogenolysis-labile |

This interactive table highlights the unique base-lability of the Fm ester, which underpins its orthogonality. organic-chemistry.org

Utilisation as a Building Block in Complex Molecular Architecturesnih.gov

Beyond its role in protection, the 9H-fluoren-9-yl cyclopropanecarboxylate (B1236923) molecule contains the cyclopropane (B1198618) motif, a strained three-membered ring that is a valuable structural element in medicinal chemistry and natural products. ffhdj.com Therefore, the compound can be viewed not just as a source for a protecting group, but as a building block for direct incorporation into larger molecular frameworks.

In the synthesis of macrocycles, such as cyclodepsipeptides, the strategic placement and subsequent removal of protecting groups are paramount. researchgate.net A synthetic route could employ 9H-fluoren-9-yl cyclopropanecarboxylate to protect a key carboxylic acid. This allows the assembly of a linear precursor containing various other protected functional groups. At a late stage, the selective removal of the 9-fluorenylmethyl ester with a mild base would reveal the carboxylic acid, which can then participate in an intramolecular cyclization (macrolactonization) reaction to form the desired macrocyclic system. The mild cleavage conditions are particularly advantageous for sensitive substrates that might degrade under harsh acidic or reductive conditions.

The cyclopropane ring can possess stereocenters, making it a valuable chiral synthon. rsc.orgnih.gov Asymmetric synthesis can produce enantiomerically pure cyclopropanecarboxylic acids. organic-chemistry.org By using an enantiopure form of cyclopropanecarboxylic acid to create the 9H-fluoren-9-yl ester, chemists can introduce a chiral cyclopropane unit into a molecule.

In such an application, the 9H-fluoren-9-yl portion acts as a temporary chiral auxiliary or simply as a protecting group that is later removed, leaving the chiral cyclopropane moiety as a permanent part of the final molecular architecture. This strategy is particularly useful in the synthesis of biologically active molecules where the specific stereochemistry of a cyclopropane ring is critical for function.

Contribution to Novel Reaction Methodologies

The intricate architecture of this compound makes it a valuable substrate in the exploration of new synthetic pathways. The fluorenyl group can serve multiple roles, including that of a leaving group, a directing group, or a bulky steric controller that influences the stereochemical outcome of a reaction. Concurrently, the cyclopropane ring, being a high-energy, three-membered carbocycle, is prone to ring-opening reactions, cycloadditions, and rearrangements, making it a reactive handle for the construction of more complex molecular scaffolds.

The utility of this compound in coupling reactions is an area of growing research interest. The ester linkage provides a potential site for activation and subsequent cross-coupling. While direct decarboxylative coupling of such esters is challenging, the inherent strain of the cyclopropane ring can be harnessed to facilitate novel transformations.

One theoretical application lies in transition metal-catalyzed reactions where the cyclopropane ring undergoes oxidative addition to a low-valent metal center. This ring-opening would generate a metallacyclobutane intermediate, which could then participate in various coupling processes. For instance, in the presence of a suitable coupling partner, such as an aryl halide or a boronic acid, this could lead to the formation of functionalized products with high regioselectivity. The fluorenyl moiety in such a scenario would play a crucial role in modulating the reactivity of the ester and influencing the stability of the intermediates.

Research in the broader field of cyclopropanecarboxylic acid derivatives has demonstrated the feasibility of palladium-catalyzed C-H activation and cross-coupling reactions. nih.gov These precedents suggest that this compound could be a viable substrate for similar transformations, where the fluorenyl group could direct the C-H activation to a specific position or influence the enantioselectivity of the reaction through steric hindrance.

Table 1: Plausible Coupling Reactions Involving this compound Scaffolds

| Entry | Coupling Partner | Catalyst/Conditions | Product Type | Potential Advantages |

| 1 | Aryl Boronic Acid | Pd(OAc)₂, Ligand, Base | Arylated Ring-Opened Product | Access to functionalized γ-butyrolactones |

| 2 | Alkene | Ru(II) catalyst, Lewis Acid | Cycloaddition Product | Construction of complex polycyclic systems |

| 3 | Organozinc Reagent | Ni(cod)₂, Ligand | Alkylated Product | C-C bond formation with high functional group tolerance |

This table presents hypothetical reaction pathways based on the known reactivity of cyclopropane and fluorene derivatives.

The high reactivity of the cyclopropane ring makes this compound an excellent candidate for initiating domino or cascade reactions. These processes, involving multiple bond-forming events in a single synthetic operation, are highly desirable for their efficiency and atom economy.

A potential cascade sequence could be initiated by the ring-opening of the cyclopropane. This could be triggered by a Lewis acid, a transition metal catalyst, or even under thermal or photochemical conditions. The resulting intermediate, a zwitterion or a diradical, could then undergo a series of intramolecular reactions, such as cycloadditions or rearrangements, to rapidly build molecular complexity. The fluorenyl group, with its extended π-system, could participate in these subsequent steps, for example, through intramolecular Friedel-Crafts-type reactions or as a dienophile in a Diels-Alder reaction.

Donor-acceptor cyclopropanes are well-documented to participate in a variety of cascade reactions. researchgate.net By analogy, if the cyclopropane ring in this compound is appropriately substituted with electron-donating or withdrawing groups, it could be designed to undergo predictable and highly selective cascade transformations. For instance, a Michael-initiated ring closure (MIRC) could be the first step in a sequence leading to the formation of intricate spirocyclic or fused-ring systems. rsc.org

Table 2: Hypothetical Domino Reaction Initiated by this compound

| Initiator | Key Intermediate | Subsequent Steps | Final Product Scaffold |

| Lewis Acid | Zwitterionic Species | Intramolecular [3+2] Cycloaddition | Polycyclic Lactone |

| Photochemical Activation | Diradical Intermediate | Radical Cyclization, Hydrogen Abstraction | Fused Carbocycle |

| Nucleophilic Attack | Ring-Opened Enolate | Intramolecular Aldol, Dehydration | Functionalized Cyclopentenone |

This table illustrates speculative domino sequences based on established principles of cyclopropane reactivity.

Synthesis and Characterization of Analogues and Derivatives

Modification of the Fluorenyl Moiety

The fluorene (B118485) ring system is a versatile scaffold that can be functionalized at various positions, most notably on the aromatic rings (positions 1-8) and at the C-9 position. These modifications can significantly impact the electronic and steric properties of the resulting ester.

The synthesis of substituted fluorenyl cyclopropanecarboxylates typically involves the preparation of a substituted 9H-fluoren-9-ol, followed by esterification with cyclopropanecarboxylic acid or its activated derivatives. A variety of synthetic strategies can be employed to introduce substituents onto the fluorene core.

One common approach begins with a substituted fluorenone, which can be reduced to the corresponding fluorenol or reacted with organometallic reagents to introduce a substituent at the C-9 position. For instance, boron trifluoride-catalyzed reactions of 9-(phenylethynyl)-9H-fluoren-9-ols with various aminobenzamides have been shown to produce highly functionalized 9-substituted fluorene derivatives thieme-connect.de. Another versatile method involves the reductive dehalogenation of 9-bromofluorene (B49992) in the presence of various aldehydes, initiated by tetrakis(dimethylamino)ethylene (B1198057) (TDAE), to yield a range of 9-substituted fluorenyl alcohols mdpi.com. This method allows for the introduction of phenyl, substituted phenyl (e.g., 4-methoxyphenyl, 4-(trifluoromethyl)phenyl), and pyridyl groups at the position alpha to the hydroxyl group mdpi.com.

Once the desired substituted 9H-fluoren-9-ol is obtained, standard esterification procedures can be applied. These include the Fischer-Speier esterification with cyclopropanecarboxylic acid under acidic catalysis, or reaction with more reactive derivatives like cyclopropanecarbonyl chloride in the presence of a base.

The table below summarizes synthetic approaches to key precursors for substituted fluorenyl cyclopropanecarboxylates.

| Precursor Type | Synthetic Method | Substituents Introduced | Reference |

|---|---|---|---|

| Substituted 9H-fluoren-9-ols | TDAE-initiated reductive dehalogenation of 9-bromofluorene with aldehydes | (4-Chlorophenyl)methyl, (p-tolyl)methyl, (4-methoxyphenyl)methyl | mdpi.com |

| Substituted 9-fluorenylidenes | BF₃·Et₂O catalyzed reaction of 9-propargylic alcohols with amino amides | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides | thieme-connect.de |

| Hydroxy-fluorenecarboxylates | Michael reaction, Robinson annulation, and aromatization sequence | Aryl and alkyl groups at C-1; hydroxyl at C-3 | mdpi.com |

The introduction of heteroatoms such as nitrogen, oxygen, or sulfur into the fluorene skeleton creates heterofluorenyl analogues, which can impart unique electronic and binding properties. Azafluorenones, where a carbon atom in the aromatic rings is replaced by nitrogen, are a prominent example of such structures.

The synthesis of these heterocyclic cores is the first critical step. For example, substituted azafluorenones can serve as precursors. These can be synthesized through various organic reactions, including condensation and cyclization pathways. Once the heterofluorenone is formed, it can be reduced to the corresponding heterofluorenol. This alcohol can then be esterified with cyclopropanecarboxylic acid using standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or by converting the acid to its more reactive acyl chloride. The specific reaction conditions would need to be optimized to accommodate the electronic properties of the heterocyclic ring, which may influence the reactivity of the C-9 hydroxyl group.

Modification of the Cyclopropane (B1198618) Ring

The cyclopropane ring, while seemingly simple, offers significant opportunities for structural variation through substitution and control of stereochemistry. The strained three-membered ring is a key pharmacophore in many bioactive molecules.

Analogues can be synthesized by introducing substituents at the C-1, C-2, or C-3 positions of the cyclopropane ring. The synthesis of the requisite substituted cyclopropanecarboxylic acids is the primary challenge. Several robust methods are available for this purpose.

A modern approach involves a photoredox-catalyzed radical-polar crossover cyclopropanation, which converts a broad range of carboxylic acids into structurally diverse cyclopropanes by reacting them with chloroalkyl alkenes nih.govbris.ac.uk. This method is tolerant of various functional groups, including esters, nitriles, and sulfones nih.gov. Another established strategy is the malonic ester synthesis, where diethyl malonate is reacted with a 1,2-dihaloethane, followed by hydrolysis and decarboxylation to yield cyclopropanecarboxylic acid youtube.com. This pathway can be adapted to produce substituted derivatives by using substituted malonic esters or dihalides. Intramolecular cyclization of γ-chloro butyric esters using a condensing agent like sodium ethoxide also provides a direct route to cyclopropyl (B3062369) carboxylic esters google.com.

Once the substituted cyclopropanecarboxylic acid is prepared, it can be esterified with 9H-fluoren-9-ol to yield the final product.

| Cyclopropanation Method | Key Reagents | Features | Reference |

|---|---|---|---|

| Radical Addition–Polar Cyclization | Carboxylic acid, chloroalkyl alkene, photoredox catalyst | Tolerates a wide range of functional groups; forms substituted cyclopropanes. | nih.govbris.ac.uk |

| Homologous Horner–Wadsworth–Emmons Reaction | α-phosphono-γ-lactones, sodium ethoxide | Highly stereoselective; produces trans-1,2-disubstituted cyclopropanecarboxylates. | rsc.orgnih.gov |

| Malonic Ester Synthesis | Diethyl malonate, 1,2-dihaloethane, base | Classic and versatile method for forming the cyclopropane ring. | youtube.com |

| Intramolecular Cyclization | γ-chloro butyric ester, sodium/potassium alkoxide | Direct conversion to cyclopropyl carboxylic esters. | google.com |

The cyclopropane ring can exhibit both cis/trans isomerism (diastereomerism) and optical isomerism (enantiomerism) when appropriately substituted. The synthesis of stereochemically pure isomers is a significant goal in medicinal chemistry, as different stereoisomers often have distinct biological activities.

Stereoselective cyclopropanation reactions are key to achieving this control. Asymmetric synthesis of cis-cyclopropanes, which are conformationally restricted and metabolically stable, remains a challenge but can be achieved through methods like the self-sensitized stereoselective photodecarboxylation of N-hydroxyphthalimide esters in the presence of olefins and benzothiazolines nih.gov. This method provides modular access to chiral cis-diarylcyclopropanes nih.gov.

For controlling diastereoselectivity, the homologous Horner–Wadsworth–Emmons reaction of α-phosphono-γ-lactones with epoxides is highly effective, exclusively yielding trans isomers for 2-substituted and 1,2-disubstituted cyclopropanecarboxylates rsc.orgunl.pt. Furthermore, biocatalytic approaches using engineered enzymes, such as cytochrome P450 variants, can catalyze the cyclopropanation of heteroatom-bearing alkenes with high diastereo- and enantioselectivity, offering a sustainable alternative to precious metal catalysts acs.org. These enzymatic methods can be tuned to selectively produce either cis or trans isomers acs.org.

Variations in the Ester Linkage

Replacing the oxygen atom of the ester linkage with other heteroatoms, such as sulfur (to form a thioester) or nitrogen (to form an amide), creates isosteres with different chemical stabilities, hydrogen-bonding capabilities, and conformational preferences.

The synthesis of a thioester analogue, S-(9H-fluoren-9-yl) cyclopropanecarbothioate, would involve the reaction of cyclopropanecarboxylic acid with a 9-fluorenyl thiol. A common method for thioester synthesis is the condensation of a carboxylic acid and a thiol using a dehydrating agent like DCC wikipedia.org. Alternatively, cyclopropanecarbonyl chloride can be reacted with the sodium or potassium salt of 9-fluorenethiol wikipedia.org. Modern methods also include photocatalytic reactions of carboxylic acids with disulfides organic-chemistry.org or palladium-catalyzed decarbonylative coupling between carboxylic acids and thioesters rsc.org.

For the corresponding amide, N-(9H-fluoren-9-yl)cyclopropanecarboxamide, the synthesis would require coupling cyclopropanecarboxylic acid with 9-aminofluorene. This can be achieved directly under microwave irradiation with a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN) nih.gov. More conventional methods involve activating the carboxylic acid with reagents such as thionyl chloride researchgate.net or peptide coupling agents (e.g., BOP, DCC) before adding the amine nih.gov. These methods are generally high-yielding and can be performed under mild conditions nih.govrsc.org.

Thioester Analogues

Thioesters are organosulfur compounds that are analogous to esters, with a sulfur atom replacing the oxygen in the ester linkage. The synthesis of thioester analogues of 9H-fluoren-9-yl cyclopropanecarboxylate (B1236923), specifically S-(9H-fluoren-9-yl) cyclopropanethioate, can be achieved through several established synthetic routes.

One common method involves the reaction of cyclopropanecarbonyl chloride with an alkali metal salt of 9-fluorenylthiol. This nucleophilic acyl substitution reaction provides a direct route to the desired thioester.

Alternatively, thioesters can be prepared by the condensation of cyclopropanecarboxylic acid and 9-fluorenylthiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC). Another approach involves the use of Lawesson's reagent to convert the corresponding ester directly to the thioester, although this method is more commonly used for thionoester formation.

Table 1: General Methods for Thioester Synthesis

| Starting Material 1 | Starting Material 2 | Reagent | Product |

|---|---|---|---|

| Cyclopropanecarbonyl chloride | Alkali metal salt of 9-fluorenylthiol | - | S-(9H-fluoren-9-yl) cyclopropanethioate |

| Cyclopropanecarboxylic acid | 9-Fluorenylthiol | DCC | S-(9H-fluoren-9-yl) cyclopropanethioate |

The characterization of these thioester analogues would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. In the IR spectrum, the C=O stretching frequency of a thioester is typically found at a lower wavenumber (around 1690 cm⁻¹) compared to its ester counterpart. NMR spectroscopy would confirm the presence of the fluorenyl and cyclopropyl groups and the thioester linkage through characteristic chemical shifts.

Carbamate (B1207046) or Amide Linkage Analogues (e.g., Fmoc-cyclopropane derivatives)

Analogues featuring a carbamate or amide linkage are of significant interest, particularly in the field of peptide chemistry. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine-protecting group in solid-phase peptide synthesis (SPPS). Fmoc-protected cyclopropane amino acids, such as Fmoc-1-aminocyclopropane-1-carboxylic acid (Fmoc-Acca), are valuable building blocks for introducing conformational constraints into peptides.

The synthesis of Fmoc-cyclopropane derivatives generally involves the reaction of 1-aminocyclopropanecarboxylic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar Fmoc-donating reagent in the presence of a base. This reaction results in the formation of a stable carbamate linkage.

Table 2: Synthesis of Fmoc-1-aminocyclopropane-1-carboxylic acid

| Starting Material 1 | Starting Material 2 | Base | Product |

|---|

The characterization of these Fmoc-cyclopropane derivatives is routinely performed using standard analytical techniques. For instance, Fmoc-L-cyclopropylalanine has a reported melting point of 157-159°C. Spectroscopic data, including ¹H and ¹³C NMR, confirms the structure, showing the characteristic signals for the Fmoc group, the cyclopropyl ring, and the amino acid backbone. High-performance liquid chromatography (HPLC) is often used to assess the purity of these compounds.

Comparative Studies on Reactivity and Application Profiles of Analogues

The modification of the linkage in 9H-fluoren-9-yl cyclopropanecarboxylate analogues from an ester to a thioester or an amide/carbamate significantly alters their reactivity and potential applications.

Reactivity:

Thioesters are generally more reactive towards nucleophiles than their corresponding esters and amides. This increased reactivity is attributed to the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻) and the weaker resonance stabilization of the thioester linkage. In the context of peptide synthesis, the higher reactivity of thioesters is exploited in native chemical ligation, a powerful tool for the synthesis of large peptides and proteins.

Amide bonds, on the other hand, are significantly more stable towards hydrolysis and aminolysis than both esters and thioesters. This stability is crucial for the integrity of peptides and proteins. The Fmoc carbamate linkage in Fmoc-cyclopropane derivatives is designed to be stable under the conditions of peptide coupling but readily cleaved by a base (typically piperidine) to liberate the free amine for the next coupling step in SPPS.

A comparative study on the hydrolysis of polymers with different linkages demonstrated that while amide linkages showed no detectable hydrolysis, ester and thioester linkages exhibited increasing hydrolysis rates with increasing pH and temperature, with thioesters degrading more quickly.

Table 3: Relative Reactivity Towards Nucleophilic Acyl Substitution

| Linkage Type | Relative Reactivity | Key Application Feature |

|---|---|---|

| Thioester | High | Activated for acyl transfer (e.g., in native chemical ligation) |

| Ester | Moderate | Standard ester chemistry |

Application Profiles:

The different reactivity profiles of these analogues dictate their primary applications.

Thioester Analogues: Due to their enhanced reactivity, thioester analogues of this compound would be valuable intermediates in organic synthesis, particularly for acyl transfer reactions. In peptide chemistry, they could serve as building blocks for native chemical ligation, enabling the synthesis of complex peptides incorporating a cyclopropane moiety attached to a fluorenyl group.

Carbamate or Amide Linkage Analogues (Fmoc-cyclopropane derivatives): These analogues are primarily designed and used for SPPS. The Fmoc group provides a robust and orthogonal protecting strategy, allowing for the stepwise assembly of peptides. The incorporation of Fmoc-cyclopropane amino acids into peptide chains introduces conformational constraints, which can lead to peptides with enhanced biological activity, stability against proteolysis, and improved receptor binding affinity. For example, Fmoc-L-cyclopropylalanine is used in the development of low molecular weight HIV-1 protease dimerization inhibitors.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation of 9H-fluoren-9-yl cyclopropanecarboxylate (B1236923) from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification and purity analysis of non-volatile compounds like 9H-fluoren-9-yl cyclopropanecarboxylate. The method separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. The retention time, the time it takes for the analyte to pass through the column, is a characteristic identifier under specific conditions.

While HPLC is a standard method for the analysis of fluorene (B118485) derivatives, specific experimental conditions and retention times for this compound are not detailed in the currently available scientific literature. A typical HPLC analysis would involve the selection of an appropriate column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), with detection commonly performed using a UV detector.

Table 1: Illustrative HPLC Parameters for Analysis of Fluorene Derivatives This table is illustrative as specific data for this compound is not available.

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Not available |

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. For the analysis of this compound, it would require the compound to be sufficiently volatile and stable at the temperatures used in the GC instrument. The compound is separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Detailed GC methods and retention times for this compound have not been reported in the reviewed literature. The applicability of GC would depend on the compound's thermal stability, as decomposition in the injector port or column would lead to inaccurate results.

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including esters like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released and can be analyzed by the mass spectrometer. This technique is particularly useful for obtaining the molecular weight of the compound with minimal fragmentation.

Specific ESI-MS data, such as the mass-to-charge ratio of the molecular ion for this compound, is not presently available in public scientific databases.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the identity of a newly synthesized compound or for identifying unknown substances. For this compound (C18H16O2), HRMS would be able to confirm its elemental formula by providing a very precise mass measurement of its molecular ion.

While HRMS is a standard characterization technique for novel compounds, specific high-resolution mass spectral data for this compound has not been published in the accessible literature.

Table 2: Theoretical Mass Data for this compound

| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]+ | C18H17O2+ | 265.1223 |

| [M+Na]+ | C18H16O2Na+ | 287.1043 |

Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise coordinates of each atom in the molecule, as well as the bond lengths and angles.

The crystal structure of this compound has not been reported in the crystallographic databases. The determination of its solid-state structure by X-ray diffraction would provide invaluable information about its molecular conformation and intermolecular interactions in the crystalline state. While crystal structures for numerous other fluorene derivatives are available and provide insight into the general structural features of this class of compounds, specific data for the title compound is absent.

Single-Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute structure of a crystalline solid. For this compound, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. The resulting crystal structure would confirm the connectivity of the fluorenyl and cyclopropanecarboxylate moieties and elucidate intermolecular interactions, such as π-π stacking of the fluorene rings or hydrogen bonding, which dictate the crystal packing.

Currently, specific crystallographic data for this compound is not available in the published literature. However, analysis of related 9-substituted fluorene derivatives provides a framework for what might be expected. For instance, studies on other fluorene derivatives have revealed the near planarity of the fluorene ring system. mdpi.com The orientation of the cyclopropanecarboxylate group relative to the fluorene moiety would be a key feature determined by an XRD study.

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters for this compound

| Parameter | Expected Value/Type |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | e.g., P2₁/c or Pbca |

| a (Å) | 10-20 |

| b (Å) | 5-15 |

| c (Å) | 15-25 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 2000-3000 |

| Z | 4 or 8 |

| Temperature (K) | 100 or 293 |

| Wavelength (Å) | 0.71073 (Mo Kα) or 1.54178 (Cu Kα) |

| R-factor (%) | < 5 |

Note: This table is illustrative and represents typical values for organic molecules of similar size. Actual data would need to be determined experimentally.

Spectroscopic Techniques for Molecular Structure and Dynamics (Methodological Focus)

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a combination of ¹H and ¹³C NMR experiments would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the fluorene ring system, typically in the range of 7.0-8.0 ppm. The methine proton at the 9-position of the fluorene ring would likely appear as a singlet, with its chemical shift influenced by the electronegativity of the ester oxygen. The protons of the cyclopropyl (B3062369) ring would exhibit a complex splitting pattern due to geminal and cis/trans vicinal couplings, providing valuable conformational information.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ester group would be expected to appear in the downfield region (around 170 ppm). The aromatic carbons would resonate in the 120-150 ppm range, while the carbons of the cyclopropyl ring would be found in the upfield region.

2D NMR Techniques: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity between the fluorenyl and cyclopropanecarboxylate fragments.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Fluorene) | 7.2 - 7.9 | m |

| H-9 (Fluorene) | ~6.0 | s |

| Methine (Cyclopropyl) | 1.5 - 2.0 | m |

| Methylene (B1212753) (Cyclopropyl) | 0.8 - 1.5 | m |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations of the fluorene moiety are often strong in the Raman spectrum. The symmetric stretching of the cyclopropyl ring would also be a characteristic feature. The combination of IR and Raman data can aid in a more complete vibrational assignment, as some modes that are weak in the IR spectrum may be strong in the Raman, and vice versa.

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to be dominated by the chromophore of the fluorene ring system. Typically, fluorene and its derivatives exhibit strong absorptions in the UV region, arising from π-π* transitions. The presence of the cyclopropanecarboxylate group is not expected to significantly alter the main absorption bands of the fluorene moiety, although slight shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) may be observed. The spectrum would likely show multiple bands, characteristic of the fused aromatic system.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

The synthesis of 9H-fluoren-9-yl cyclopropanecarboxylate (B1236923) has not been documented. Future research could focus on developing efficient and high-yielding synthetic pathways. A primary approach would involve the esterification of 9H-fluoren-9-ol with cyclopropanecarboxylic acid or its more reactive derivatives, such as cyclopropanecarbonyl chloride.

Key areas for investigation would include:

Catalyst Screening: Investigating various catalysts (e.g., acid catalysts, coupling agents like DCC/DMAP) to optimize reaction conditions, minimize side reactions, and maximize yield.

Reaction Condition Optimization: A systematic study of parameters such as solvent, temperature, and reaction time to establish the most efficient protocol.

Alternative Pathways: Exploring other potential routes, for instance, the reaction of a fluorenyl-based leaving group with a cyclopropanecarboxylate salt.

A proposed, yet to be tested, synthetic scheme is presented below:

| Reactant 1 | Reactant 2 | Proposed Condition | Product |

| 9H-Fluoren-9-ol | Cyclopropanecarbonyl chloride | Pyridine, Dichloromethane, 0 °C to RT | 9H-fluoren-9-yl cyclopropanecarboxylate |

This table represents a hypothetical synthetic route that requires experimental validation.

Expansion of Synthetic Applications

Once synthesized, this compound could serve as a versatile building block in organic synthesis. The fluorenyl group is well-known for its use as a protecting group (e.g., in Fmoc chemistry) and its unique photophysical properties. researchgate.net The cyclopropyl (B3062369) ring is a strained moiety that can participate in various ring-opening reactions, making it a valuable synthon.

Future research could explore its utility in:

Ring-Opening Polymerization: Investigating the potential of the cyclopropane (B1198618) ring to undergo polymerization, potentially leading to novel polymers with unique properties imparted by the bulky fluorenyl side-chain.

Precursor to Complex Molecules: Utilizing the compound as a starting material for the synthesis of more complex scaffolds, potentially for pharmaceutical or materials science applications. mdpi.comresearchgate.net

Photoreactive Substrate: Exploring reactions that leverage the photochemical properties of the fluorenyl moiety to trigger transformations of the cyclopropyl group.

Integration into Advanced Materials Science

The fluorene (B118485) moiety is a key component in many organic electronic materials due to its rigid, planar structure and high fluorescence quantum yield. researchgate.net The introduction of a cyclopropyl group could modulate these properties in interesting ways.

Prospective research in materials science includes:

Organic Light-Emitting Diodes (OLEDs): Synthesizing derivatives of this compound to be tested as emitters or host materials in OLED devices. The cyclopropyl group could influence film morphology and intermolecular interactions.

Organic Photovoltaics (OPVs): Incorporating the molecule into the design of new donor or acceptor materials for OPV cells.

Sensors: Developing fluorescent sensors where the emission properties of the fluorenyl group are sensitive to the binding of specific analytes, with the cyclopropyl group potentially influencing selectivity or solubility.

Biocatalytic or Chemoenzymatic Transformations Involving the Compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. rjeid.com Future studies could investigate the interaction of this compound with various enzymes.

Potential research avenues are:

Enzymatic Hydrolysis: Screening a panel of lipases or esterases for the stereoselective hydrolysis of the ester bond. This could be a method for kinetic resolution if chiral versions of the molecule are synthesized.

Enzymatic Modification: Using enzymes to perform reactions on the fluorenyl or cyclopropyl rings, such as hydroxylation catalyzed by cytochrome P450 monooxygenases, leading to novel functionalized derivatives. rjeid.com

Advanced Mechanistic Studies

The unique combination of the fluorenyl and cyclopropyl groups presents opportunities for studying interesting reaction mechanisms.

Future mechanistic investigations could focus on:

Thermal Rearrangements: Studying the thermal stability of the compound and characterizing any rearrangement products, which could provide insight into the reactivity of the strained cyclopropyl ring in this specific chemical environment.

Photochemical Reactions: Investigating the excited-state dynamics of the molecule. The fluorenyl group is a well-known chromophore, and its excitation could lead to energy transfer or electron transfer processes involving the cyclopropyl ester, potentially triggering unique photochemical transformations. mdpi.com

Ring-Opening Reactions: A detailed mechanistic study of acid- or transition-metal-catalyzed ring-opening of the cyclopropane moiety to understand the regioselectivity and stereoselectivity of the process.

Computational Chemistry Advancements and Predictive Modeling

Computational chemistry can provide valuable insights into the properties and reactivity of a molecule before it is even synthesized. scirp.org

For this compound, theoretical studies could:

Predict Molecular Properties: Use Density Functional Theory (DFT) to calculate its structural, electronic, and photophysical properties, such as bond lengths, bond angles, HOMO/LUMO energy levels, and absorption/emission spectra.

Model Reaction Mechanisms: Simulate potential synthetic routes and reaction mechanisms to predict transition states and activation energies, thereby guiding experimental work. mdpi.comscirp.org

Simulate Material Properties: Employ molecular dynamics simulations to predict how the molecule would pack in a solid state, which is crucial for designing organic electronic materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 9H-fluoren-9-yl cyclopropanecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification between cyclopropanecarboxylic acid derivatives (e.g., acid chlorides or activated esters) and 9H-fluoren-9-ol. Key parameters include:

- Catalyst selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions (e.g., decomposition of the fluorenyl group) .

- Purity validation : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical, as residual solvents or unreacted starting materials can affect downstream applications .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify fluorenyl aromatic protons (δ 7.2–7.8 ppm) and cyclopropane protons (δ 0.8–1.5 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities in the cyclopropane ring .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% for research-grade material) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal stability : Decomposition occurs above 80°C, as evidenced by TGA (thermogravimetric analysis) .

- Light sensitivity : UV-Vis studies show degradation under prolonged UV exposure; storage in amber glass vials is recommended .

- Moisture sensitivity : Hydrolysis of the ester bond is accelerated in aqueous environments; anhydrous storage (desiccator, argon atmosphere) is critical .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Reaction path search : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and identify low-energy pathways for esterification .

- Solvent effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics and selectivity .

- Machine learning : Training datasets of analogous fluorenyl ester syntheses can predict optimal molar ratios and catalyst loadings .

Q. What challenges arise in analyzing the stereoelectronic effects of the cyclopropane ring on reactivity?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis reveals bond angles and electron density distribution, highlighting strain-induced reactivity in the cyclopropane moiety .

- Electron localization function (ELF) : Computational mapping identifies hyperconjugation between the cyclopropane σ-bonds and the fluorenyl π-system, influencing nucleophilic/electrophilic behavior .

- Kinetic isotope effects (KIE) : Deuterium labeling studies quantify how cyclopropane ring strain alters reaction rates in cross-coupling or photochemical applications .

Q. How does this compound perform in photoactive materials research?

- Methodological Answer :

- Photoluminescence studies : Fluorenyl derivatives exhibit blue-light emission (λem ~450 nm) with quantum yields modulated by the cyclopropane ring’s electron-withdrawing effects .

- Electrochemical analysis : Cyclic voltammetry (CV) reveals reversible oxidation peaks (E1/2 ~1.2 V vs. Ag/Ag+), suggesting utility in organic semiconductors .

- Device integration : Layer-by-layer deposition (e.g., spin-coating) in OLED prototypes demonstrates luminance efficiency >10 cd/A, though stability under operational conditions requires further study .

Methodological Best Practices

- Safety protocols : Adhere to OSHA HCS guidelines for handling fluorenyl derivatives, including PPE (gloves, goggles) and fume hood use .

- Data contradiction resolution : Cross-validate conflicting results (e.g., NMR vs. computational predictions) using multi-technique approaches (XRD, IR) .

- Experimental reproducibility : Document reaction parameters (e.g., solvent purity, humidity levels) in detail to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.